Dimdazenil
CAS No.: 308239-86-3
Cat. No.: VC21536266
Molecular Formula: C17H17ClN6O2
Molecular Weight: 372.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 308239-86-3 |
|---|---|
| Molecular Formula | C17H17ClN6O2 |
| Molecular Weight | 372.8 g/mol |
| IUPAC Name | 7-chloro-3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one |
| Standard InChI | InChI=1S/C17H17ClN6O2/c1-22(2)8-13-20-16(21-26-13)15-12-7-23(3)17(25)14-10(18)5-4-6-11(14)24(12)9-19-15/h4-6,9H,7-8H2,1-3H3 |
| Standard InChI Key | JCYLWUVDHLVGER-UHFFFAOYSA-N |
| SMILES | CN1CC2=C(N=CN2C3=C(C1=O)C(=CC=C3)Cl)C4=NOC(=N4)CN(C)C |
| Canonical SMILES | CN1CC2=C(N=CN2C3=C(C1=O)C(=CC=C3)Cl)C4=NOC(=N4)CN(C)C |
| Appearance | Solid powder |
Introduction
Chemical and Structural Properties
Dimdazenil belongs to the benzodiazepine derivative class with unique structural and physicochemical properties that contribute to its pharmacological profile. The compound's specific characteristics are outlined in Table 1.
The molecular structure of Dimdazenil features a benzodiazepine core with distinctive modifications that contribute to its selective binding profile at GABAA receptors. The compound's moderate lipophilicity (XLogP of 0.91) and relatively small topological polar surface area facilitate its penetration across the blood-brain barrier, essential for its central nervous system effects .
Mechanism of Action
Dimdazenil represents a novel approach to GABAA receptor modulation through its action as a partial positive allosteric modulator (pPAM). This pharmacological property distinguishes it from traditional full agonists in several important ways.
GABAA Receptor Selectivity
In vitro pharmacological studies have demonstrated that Dimdazenil exhibits preferential binding to GABAA receptors containing the α1 subunit compared to other receptor subtypes. Specifically, the compound shows approximately 3-4 times higher selectivity for α1-containing GABAA receptors compared to receptors containing α2 or α3 subunits . This selectivity profile is significant because α1-containing receptors, predominantly expressed in the cerebral cortex, are believed to mediate the sedative and hypnotic effects desirable for insomnia treatment .
The binding affinity (EC50) of Dimdazenil for the α1 subtype has been reported as 18 ± 6 nM, compared to 53 ± 6 nM for the α5 subtype, demonstrating its preferential activity at α1 receptors . This selective binding pattern contributes to Dimdazenil's therapeutic efficacy while potentially reducing undesirable effects mediated by other receptor subtypes.
Partial Agonism
A key distinguishing feature of Dimdazenil is its partial agonistic activity at GABAA receptors. Unlike full agonists such as Zolpidem and Dexzopiclone, which produce maximal receptor activation, Dimdazenil induces moderate levels of GABAA receptor activation . This characteristic results in milder allosteric facilitation of GABA currents .
The partial agonism of Dimdazenil offers theoretical advantages over full agonists, including:
-
Reduced risk of receptor desensitization and tolerance development
-
Lower potential for physical dependence and withdrawal symptoms
-
Decreased likelihood of excessive CNS depression at therapeutic doses
-
Maintained efficacy in the presence of physiological GABA concentrations
These pharmacodynamic properties position Dimdazenil as a potentially safer alternative to traditional hypnotics while maintaining therapeutic efficacy for insomnia treatment .
Pharmacokinetic Profile
The pharmacokinetic characteristics of Dimdazenil have been extensively evaluated in multiple clinical studies, revealing properties that align well with its intended therapeutic application in insomnia treatment.
Absorption and Distribution
Dimdazenil demonstrates rapid absorption following oral administration, reaching maximum plasma concentration (Tmax) within approximately 1 hour . This pharmacokinetic profile facilitates a prompt onset of action, which is desirable for sleep initiation in insomnia patients. The compound's moderate lipophilicity likely contributes to its efficient absorption and distribution to target tissues.
Metabolism and Elimination
Dimdazenil exhibits a medium elimination half-life (t1/2) of 3-4 hours in humans . This pharmacokinetic parameter represents a balanced profile between short-acting benzodiazepine receptor agonists like Triazolam (t1/2 of 1.5-3.5 hours) and intermediate to long-acting agents like Lorazepam, Clonazepam, and Diazepam (t1/2 > 8 hours) .
The moderate half-life of Dimdazenil offers several clinical advantages:
-
Sufficient duration of action to maintain sleep throughout the night
-
Reduced risk of residual sedation and psychomotor impairment the following day
-
Lower potential for drug accumulation with repeated dosing
Food Effect
Clinical Efficacy
Multiple clinical trials have evaluated the efficacy of Dimdazenil in treating insomnia disorder, consistently demonstrating improvements in objective and subjective sleep parameters.
Phase III Clinical Trial Results
A pivotal 2-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group phase III study evaluated Dimdazenil in 546 participants with insomnia disorder . Subjects received either 2.5 mg Dimdazenil or placebo in a 2:1 randomization ratio. The primary efficacy endpoint was total sleep time (TST) measured by polysomnography (PSG).
Dimdazenil demonstrated significant improvements compared to placebo in multiple sleep parameters:
| Sleep Parameter | Improvement vs. Baseline | Improvement vs. Placebo | p-value |
|---|---|---|---|
| Total Sleep Time (TST) | 71.09 minutes | 31.68 minutes | <0.001 |
| Sleep Efficiency (SE) | 13.26% | 5.55% | <0.001 |
| Wake After Sleep Onset (WASO) | -49.67 minutes | -20.16 minutes | <0.001 |
| Latency to Persistent Sleep (LPS) | -21.65 minutes | -6.46 minutes | 0.023 |
Additionally, Dimdazenil significantly improved subjective sleep measures compared to placebo:
| Subjective Sleep Measure | Improvement vs. Placebo | p-value |
|---|---|---|
| Subjective Total Sleep Time (sTST) | 18.33 minutes | <0.001 |
| Subjective Wake After Sleep Onset (sWASO) | -14.60 minutes | <0.001 |
| Subjective Sleep Latency (sSL) | -4.23 minutes | <0.001 |
| Subjective Sleep Efficiency (sSE) | 2.97% | <0.001 |
| Subjective Number of Awakenings (sNAW) | -0.29 | <0.001 |
These findings demonstrate that Dimdazenil effectively improves both objective and subjective measures of sleep quality, addressing the core symptoms of insomnia disorder .
Dose-Response Relationship
Another clinical study evaluated three different doses of Dimdazenil (1.5 mg, 2.5 mg, and 5 mg) against placebo in 288 insomnia patients . This study provided valuable insights into the dose-response relationship of Dimdazenil.
The results demonstrated that all doses significantly improved total sleep time (TST) compared to placebo on day 1/2, while the 2.5 mg and 5 mg doses maintained significant improvements through day 13/14:
| Dose | TST Improvement vs. Placebo Day 1/2 (minutes) | TST Improvement vs. Placebo Day 13/14 (minutes) |
|---|---|---|
| 1.5 mg | 25.5 (95% CI: 9.16, 41.89) | 7.6 (95% CI: -8.24, 23.53)* |
| 2.5 mg | 17.4 (95% CI: 1.29, 33.55) | 19.3 (95% CI: 3.43, 35.17) |
| 5 mg | 22.8 (95% CI: 6.72, 38.80) | 18.2 (95% CI: 2.49, 33.80) |
| *Not statistically significant |
Additionally, the study found that:
-
Latency to persistent sleep (LPS) was significantly reduced only in the 5 mg dose group compared to placebo on day 1/2 (-10.6 minutes, 95% CI: -18.04, -3.10)
-
Sleep efficiency (SE) was significantly improved in the 1.5 mg and 5 mg groups compared to placebo on day 1/2
-
No statistically significant differences were observed for wake after sleep onset (WASO) and number of awakenings (NAW) between any Dimdazenil dose and placebo
These findings suggest that the 2.5 mg dose may offer the optimal balance of efficacy and safety for most patients, with sustained benefits over a two-week treatment period .
| Treatment Group | TEAE Incidence |
|---|---|
| Single dose 1.5 mg | 16.7% |
| Single dose 2.5 mg | 58.3% |
| Single dose 5 mg | 66.7% |
| Multiple dose 2.5 mg | 61.5% |
The most commonly reported TEAEs included:
-
Dizziness (8.2%)
-
Hyperuricemia (6.1%)
-
Upper respiratory tract infection (6.1%)
-
Decreased diastolic blood pressure (6.1%)
-
Increased blood triglycerides (6.1%)
-
Positive RBC in urine (unspecified percentage)
Importantly, no serious adverse events, deaths, treatment discontinuations due to adverse events, or adverse events requiring clinical intervention were reported in any treatment group .
Current Status and Therapeutic Applications
Dimdazenil has been approved by the National Medical Products Administration (NMPA) of China for the treatment of insomnia disorder . It was developed by Zhejiang Jingxin Pharmaceutical Co., Ltd. in China under license from Evotec.
As the first partial positive allosteric modulator of GABAA receptors at the benzodiazepine site to receive regulatory approval, Dimdazenil represents a novel therapeutic approach to insomnia management. Its primary indication is for the treatment of insomnia characterized by difficulties with sleep initiation, sleep maintenance, or both.
The available clinical evidence suggests that Dimdazenil may be particularly suitable for:
-
Patients who have experienced excessive sedation or adverse effects with traditional hypnotics
-
Individuals concerned about developing tolerance or dependence
-
Patients who require improvements in both sleep onset and sleep maintenance
-
Those who need to maintain optimal daytime functioning
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume